
9-Ethyl-1-methyl-9H-fluoren-9-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Ethyl-1-methyl-9H-fluoren-9-OL is a derivative of fluorene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of an ethyl group and a methyl group attached to the fluorene core, along with a hydroxyl group at the 9th position. The unique structure of this compound makes it an interesting subject for various chemical and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-Ethyl-1-methyl-9H-fluoren-9-OL typically involves the reaction of 9-fluorenone with ethyl and methyl substituents under specific conditions. One common method includes the reduction of 9-fluorenone using sodium borohydride in the presence of ethanol. The reaction proceeds as follows:
- Dissolve 9-fluorenone in warm ethanol.
- Add sodium borohydride solution dropwise to the mixture.
- Allow the reaction to proceed until the color changes from yellow to white, indicating the formation of this compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale reduction processes using similar reagents but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography ensures the efficient production of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
9-Ethyl-1-methyl-9H-fluoren-9-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be further reduced to form different alcohol derivatives.
Substitution: The ethyl and methyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Reagents such as halogens and organometallic compounds are used for substitution reactions.
Major Products Formed
Oxidation: Formation of 9-ethyl-1-methyl-9H-fluoren-9-one.
Reduction: Formation of various alcohol derivatives.
Substitution: Formation of substituted fluorenes with different functional groups.
Applications De Recherche Scientifique
9-Ethyl-1-methyl-9H-fluoren-9-OL has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a wake-promoting agent.
Industry: Utilized in the production of dyes, pharmaceuticals, and agrochemicals.
Mécanisme D'action
The mechanism of action of 9-Ethyl-1-methyl-9H-fluoren-9-OL is not fully understood. it is known to interact with various molecular targets, including enzymes and receptors. Its lipophilicity suggests that it may penetrate cell membranes and exert its effects intracellularly . Further research is needed to elucidate the exact pathways and targets involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
9-Fluorenol: A hydroxyl derivative of fluorene with similar chemical properties.
9-Hydroxyfluorene: Another hydroxyl derivative with a different substitution pattern.
9-Methyl-9H-fluoren-9-OL: A methyl-substituted derivative with distinct reactivity.
Uniqueness
9-Ethyl-1-methyl-9H-fluoren-9-OL is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its combination of ethyl and methyl groups, along with the hydroxyl group, makes it a versatile compound for various applications.
Propriétés
Numéro CAS |
69983-19-3 |
|---|---|
Formule moléculaire |
C16H16O |
Poids moléculaire |
224.30 g/mol |
Nom IUPAC |
9-ethyl-1-methylfluoren-9-ol |
InChI |
InChI=1S/C16H16O/c1-3-16(17)14-10-5-4-8-12(14)13-9-6-7-11(2)15(13)16/h4-10,17H,3H2,1-2H3 |
Clé InChI |
SPBZKZCZIQOFCT-UHFFFAOYSA-N |
SMILES canonique |
CCC1(C2=CC=CC=C2C3=CC=CC(=C31)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



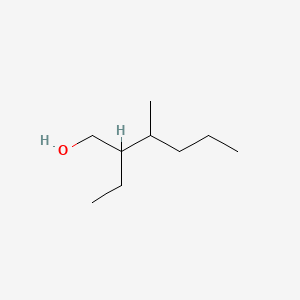
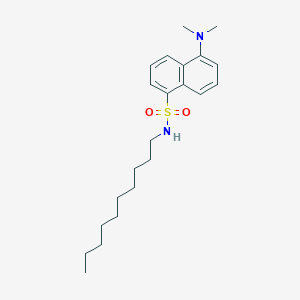
![2-Methyl-11-oxo-11H-pyrido[2,1-B]quinazoline-8-carboxamide](/img/structure/B14472869.png)

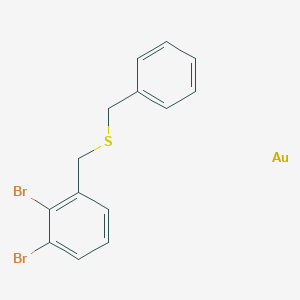
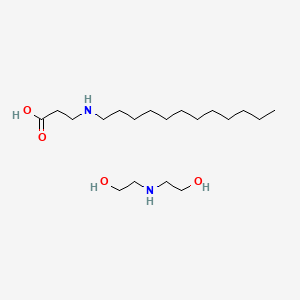


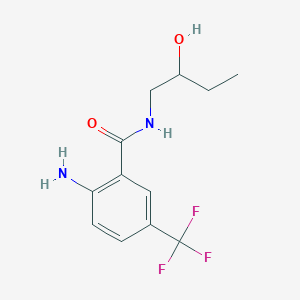
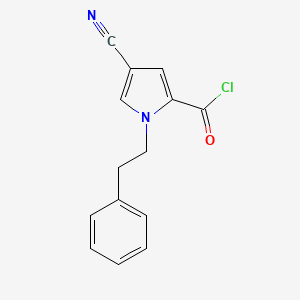
![Diphenyl[2-(pyrrolidin-1-yl)ethyl]silanol](/img/structure/B14472920.png)

![4-Benzoyl-3-hydroxy-6-(2-{4-[(E)-phenyldiazenyl]phenyl}hydrazinylidene)cyclohexa-2,4-dien-1-one](/img/structure/B14472942.png)
